molecular formula C18H13N3O3S B12112935 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid

Cat. No.: B12112935
M. Wt: 351.4 g/mol
InChI Key: OADDIYIXZWZNCE-UHFFFAOYSA-N
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Description

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid is a complex organic compound with the molecular formula C18H13N3O3S and a molecular weight of 351.38 g/mol This compound is characterized by its unique structure, which includes a pyrimidoindole core, a phenyl group, and a thioacetic acid moiety

Preparation Methods

The synthesis of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. Computational studies suggest that the compound primarily binds to MD-2 in the TLR4/MD-2 complex, stimulating innate immune cells with minimal toxicity

Comparison with Similar Compounds

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid can be compared with other similar compounds, such as indole derivatives and other pyrimidoindole compounds. Similar compounds include:

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C18H13N3O3S/c22-14(23)10-25-18-20-15-12-8-4-5-9-13(12)19-16(15)17(24)21(18)11-6-2-1-3-7-11/h1-9,19H,10H2,(H,22,23)

InChI Key

OADDIYIXZWZNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)O

Origin of Product

United States

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